Cas no 599-76-8 ((2-chlorophenyl) 4-methylbenzenesulfonate)

(2-chlorophenyl) 4-methylbenzenesulfonate structure
599-76-8 structure
Nome do Produto:(2-chlorophenyl) 4-methylbenzenesulfonate
N.o CAS:599-76-8
MF:C13H11ClO3S
MW:282.742641687393
CID:1622684
PubChem ID:221506

(2-chlorophenyl) 4-methylbenzenesulfonate Propriedades químicas e físicas

Nomes e Identificadores

    • (2-chlorophenyl) 4-methylbenzenesulfonate
    • toluene-4-sulfonic acid-(2-chloro-phenyl ester)
    • AR-1E0748
    • NSC6173
    • 2-Chlorphenyl-tosylat
    • CTK5B0787
    • 2-chlorophenyl 4-methylbenzenesulfonate
    • 2-chlorophenol tosylate
    • AC1Q3RW5
    • AG-J-35969
    • o-Chlorphenyltosylat
    • 2-chlorophenyltosylate
    • AC1L5AD8
    • Toluol-4-sulfonsaeure-(2-chlor-phenylester)
    • toluene-4-sulfonic acid-(2-chloro-phenyl ester); AR-1E0748; NSC6173; 2-Chlorphenyl-tosylat; CTK5B0787; 2-chlorophenyl 4-methylbenzenesulfonate; 2-chlorophenol tosylate; AC1Q3RW5; AG-J-35969; o-Chlorphenyltosylat; 2-chlorophenyltosylate; AC1L5AD8; Toluol-4-sulfonsaeure-(2-chlor-phenylester);
    • EN300-7279800
    • 2-chlorophenyl 4-toluenesulfonate
    • 599-76-8
    • SCHEMBL2236990
    • 2-chlorophenyl p-toluenesulfonate
    • E87356
    • chlorophenol tosylate
    • 2-CHLOROPHENYL 4-METHYLBENZENE-1-SULFONATE
    • Benzenesulfonic acid, 4-methyl-, 2-chlorophenyl ester
    • NSC-6173
    • DTXSID70278118
    • Inchi: InChI=1S/C13H11ClO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
    • Chave InChI: BYUBPRJLQIPXQT-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl

Propriedades Computadas

  • Massa Exacta: 282.01183
  • Massa monoisotópica: 282.011743
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 355
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4
  • Superfície polar topológica: 51.8

Propriedades Experimentais

  • Densidade: 1.337
  • Ponto de ebulição: 415.4°C at 760 mmHg
  • Ponto de Flash: 205°C
  • Índice de Refracção: 1.591
  • PSA: 43.37
  • LogP: 4.49690

(2-chlorophenyl) 4-methylbenzenesulfonate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-7279800-0.05g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.05g
$323.0 2023-05-30
Enamine
EN300-7279800-0.1g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.1g
$339.0 2023-05-30
Enamine
EN300-7279800-0.5g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.5g
$370.0 2023-05-30
Enamine
EN300-7279800-0.25g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
0.25g
$354.0 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1825652-1g
2-Chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
1g
¥5011.00 2024-05-07
Enamine
EN300-7279800-10.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
10g
$1654.0 2023-05-30
Enamine
EN300-7279800-5.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
5g
$1115.0 2023-05-30
Enamine
EN300-7279800-1.0g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
1g
$385.0 2023-05-30
Enamine
EN300-7279800-2.5g
2-chlorophenyl 4-methylbenzene-1-sulfonate
599-76-8
2.5g
$754.0 2023-05-30

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